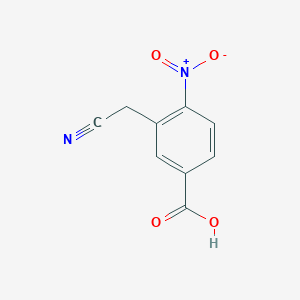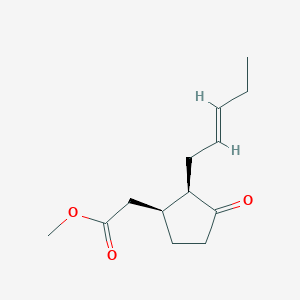
Allyltetraisopropylphosphorodiamidit
Übersicht
Beschreibung
Allyl tetraisopropylphosphorodiamidite: is an organophosphorus compound with the molecular formula C15H33N2OP . It is primarily used as a phosphitylation agent in the synthesis of oligonucleotides and other organic compounds. The compound is characterized by its ability to introduce phosphoramidite groups into molecules, which is essential in the field of synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl tetraisopropylphosphorodiamidite is widely used in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and genetic research. It serves as a key reagent in the preparation of phosphoramidite building blocks for DNA and RNA synthesis .
Biology and Medicine: In biological research, allyl tetraisopropylphosphorodiamidite is used to modify nucleotides and other biomolecules, enabling the study of gene expression, protein interactions, and other cellular processes. It is also employed in the development of therapeutic oligonucleotides for the treatment of genetic disorders .
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals, where it plays a crucial role in the synthesis of active ingredients and intermediates. Its ability to introduce phosphoramidite groups makes it valuable in the design and development of new chemical entities .
Wirkmechanismus
Target of Action
Allyl tetraisopropylphosphorodiamidite is primarily used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.
Mode of Action
The compound interacts with oligonucleotides through a process called phosphitylation . This process involves the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.
Biochemical Pathways
The phosphitylation process facilitated by Allyl tetraisopropylphosphorodiamidite affects the biochemical pathways involved in the synthesis of oligonucleotides . The introduction of the phosphityl group can influence the properties of the resulting oligonucleotides, including their stability and binding affinity.
Pharmacokinetics
Its physical properties such as boiling point (114-117 °c/04 mmHg) and density (0903 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of Allyl tetraisopropylphosphorodiamidite is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in various applications, from genetic research to diagnostic testing.
Action Environment
The action of Allyl tetraisopropylphosphorodiamidite can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy. Additionally, the compound’s interaction with its targets (i.e., oligonucleotides) can be influenced by the pH and ionic strength of the solution, which are important considerations in oligonucleotide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl tetraisopropylphosphorodiamidite can be synthesized through the reaction of allyl alcohol with tetraisopropylphosphorodiamidite in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of allyl tetraisopropylphosphorodiamidite involves the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl tetraisopropylphosphorodiamidite can undergo oxidation reactions to form phosphoramidate derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups. This is often achieved using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Palladium catalysts, such as palladium on carbon or palladium acetate.
Deallylation: Palladium catalysts under mild conditions.
Major Products:
Oxidation: Phosphoramidate derivatives.
Substitution: Various substituted phosphoramidites.
Deallylation: Tetraisopropylphosphorodiamidite.
Vergleich Mit ähnlichen Verbindungen
- Diallyl N,N-diisopropylphosphoramidite
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- tert-Butyl tetraisopropylphosphorodiamidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness: This makes it particularly valuable in the synthesis of oligonucleotides and other complex organic molecules .
Eigenschaften
IUPAC Name |
N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399404 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108554-72-9 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ETHYL4-PHENYL-1-[4-[4-(4-PHENYL-3,6-DIHYDRO-2H-PYRIDIN-1-YL)BUTANOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B10605.png)




